molecular formula C13H11ClN2O3 B1417487 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone CAS No. 477868-39-6

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone

Cat. No.: B1417487
CAS No.: 477868-39-6
M. Wt: 278.69 g/mol
InChI Key: HQNCBAFTTWGXIT-VIZOYTHASA-N
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Description

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone typically involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 3-chlorophenylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2-oxo-2H-pyran-2-one: This compound shares the pyranone core structure but lacks the hydrazone group.

    3-chlorophenylhydrazine: This compound contains the hydrazine group but lacks the pyranone core.

Uniqueness

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone is unique due to the combination of the pyranone core and the hydrazone group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19-8)7-15-16-10-4-2-3-9(14)6-10/h2-7,16-17H,1H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCBAFTTWGXIT-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone

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